2-furyl(1-piperidinyl)acetonitrile
Overview
Description
2-furyl(1-piperidinyl)acetonitrile is an organic compound that features a furan ring and a piperidine ring connected through an acetonitrile group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl(1-piperidinyl)acetonitrile typically involves the reaction of 2-furylacetonitrile with piperidine under specific conditions. One common method is to use a base such as sodium hydride or potassium carbonate to deprotonate the 2-furylacetonitrile, followed by the addition of piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-furyl(1-piperidinyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-furyl(1-piperidinyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-furyl(1-piperidinyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-furylacetonitrile: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-piperidinylacetonitrile: Lacks the furan ring, which reduces its potential for π-π interactions and other aromatic interactions.
2-furylmethylamine: Similar structure but with an amine group instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
2-furyl(1-piperidinyl)acetonitrile is unique due to the presence of both the furan and piperidine rings, which provide a combination of aromatic and aliphatic properties.
Properties
IUPAC Name |
2-(furan-2-yl)-2-piperidin-1-ylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHFFTYEMSYMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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